(R)-1-(Azetidin-3-yl)ethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H11NO |
|---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
(1R)-1-(azetidin-3-yl)ethanol |
InChI |
InChI=1S/C5H11NO/c1-4(7)5-2-6-3-5/h4-7H,2-3H2,1H3/t4-/m1/s1 |
InChI Key |
LNJUGVDXQRKCSZ-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C1CNC1)O |
Canonical SMILES |
CC(C1CNC1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for R 1 Azetidin 3 Yl Ethanol and Its Chiral Precursors
Strategies for Enantioselective Construction of the Azetidine (B1206935) Ring System
The construction of the chiral azetidine ring is a pivotal step in the synthesis of (R)-1-(Azetidin-3-yl)ethanol. Various asymmetric strategies have been developed to achieve high enantioselectivity and yield.
Asymmetric Cycloaddition Reactions Leading to Azetidine Scaffolds
Cycloaddition reactions offer a powerful and direct approach to the azetidine core. Enantioselective variants of these reactions have been instrumental in accessing chiral azetidines with high optical purity.
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents a direct route to functionalized azetidines. researchgate.netnih.gov However, achieving high enantioselectivity in intermolecular versions has been challenging. Recent advancements have utilized visible-light-mediated energy transfer photocatalysis to overcome these limitations. researchgate.netresearchgate.net By employing a suitable photocatalyst, the triplet state of an alkene can be generated, which then undergoes cycloaddition with an imine. nih.gov This approach has been successfully applied to the synthesis of highly functionalized azetidines from readily available starting materials under mild conditions. researchgate.net The use of chiral catalysts or auxiliaries in these photochemical reactions can induce enantioselectivity, providing access to chiral azetidine products. nih.gov For instance, the use of a chiral thioxanthone organocatalyst has been shown to facilitate enantioselective [2+2] photocycloaddition reactions induced by visible light. nih.gov
A notable strategy involves the use of 2-isoxazoline-3-carboxylates as the imine component, which can be activated by an iridium photocatalyst under visible light. researchgate.net This method allows for the cycloaddition with a wide array of alkenes, yielding highly functionalized azetidines that can be further elaborated. researchgate.net The operational simplicity and broad substrate scope make this an attractive method for constructing the azetidine core. researchgate.net
| Reaction Type | Key Features | Catalyst/Conditions | Reference |
| Intermolecular aza Paternò-Büchi | Visible-light mediated, triplet energy transfer | Iridium photocatalyst | researchgate.net |
| Enantioselective [2+2] Photocycloaddition | Visible-light induced, organocatalyzed | Chiral thioxanthone | nih.gov |
Asymmetric [3+1]-cycloaddition reactions provide another powerful tool for the enantioselective synthesis of azetidines. These reactions involve the combination of a three-atom component with a one-atom component to form the four-membered ring.
One notable example is the copper(I)-catalyzed asymmetric [3+1]-cycloaddition of silyl-protected enoldiazoacetates with imido-sulfur ylides. nih.govnih.gov This method, employing a chiral sabox copper(I) catalyst, allows for the synthesis of all-cis stereoisomers of tetrasubstituted azetidine-2-carboxylic acids with high yield and stereocontrol. nih.govnih.gov The resulting azetines can be subsequently hydrogenated to afford the corresponding chiral azetidines. nih.govnih.gov
Another approach involves the enantioselective [3+1]-cycloaddition of racemic donor-acceptor (D-A) aziridines with isocyanides. acs.orgrsc.org This reaction is catalyzed by a chiral N,N'-dioxide/Mg(II) complex under mild conditions and provides a facile route to enantioenriched exo-imido azetidines in good to excellent yields and enantioselectivities. acs.orgrsc.org A significant feature of this system is the observation of a chiral amplification effect. acs.org
| Reactants | Catalyst System | Product Type | Key Advantages | Reference |
| Silyl-protected Z-γ-substituted enoldiazoacetates and imido-sulfur ylides | Chiral sabox copper(I) | Chiral tetrasubstituted azetine-2-carboxylates | High yield and stereocontrol | nih.govnih.gov |
| Racemic donor-acceptor aziridines and isocyanides | Chiral N,N'-dioxide/Mg(II) complex | Enantioenriched exo-imido azetidines | Good to excellent yield and enantioselectivity, chiral amplification | acs.orgrsc.org |
Ring-Closing Reactions for Chiral Azetidine Formation
Intramolecular cyclization of acyclic chiral precursors is a widely employed and reliable strategy for the synthesis of enantiomerically pure azetidines. This approach relies on the stereochemistry of the starting material to dictate the chirality of the final product.
A recently developed method utilizes lanthanide(III) trifluoromethanesulfonates, such as La(OTf)₃, to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, affording azetidines in high yields. nih.govfrontiersin.orgnih.gov This reaction proceeds with high regioselectivity, favoring the 4-exo-tet cyclization pathway to form the azetidine ring. A key advantage of this method is its tolerance of various functional groups, including those that are acid-sensitive or Lewis basic. nih.govfrontiersin.orgnih.gov The reaction is typically carried out in a solvent like 1,2-dichloroethane (B1671644) (DCE) at reflux temperatures. frontiersin.org Computational studies suggest that the coordination of the lanthanum(III) catalyst to the substrate plays a crucial role in controlling the regioselectivity of the ring-opening. nih.govfrontiersin.org
Interestingly, the stereochemistry of the epoxy amine substrate dictates the cyclization pathway. While cis-3,4-epoxy amines yield azetidines, the corresponding trans-isomers undergo a 5-endo-tet cyclization to form 3-hydroxypyrrolidines under similar catalytic conditions. frontiersin.org This highlights the stereospecificity of the lanthanide-catalyzed cyclization.
The cyclization of chiral γ-amino alcohols is a classical and effective method for azetidine synthesis. This transformation typically involves the activation of the hydroxyl group as a good leaving group (e.g., mesylate or tosylate) followed by intramolecular nucleophilic substitution by the amine.
More recently, the cyclization of β-amino allenes has emerged as a viable route to chiral azetidines. For example, a catalytic asymmetric [2+2] cyclization between α-branched allenoates and Dpp-imines has been realized using an in situ generated magnesium catalyst from a non-symmetrical Binol-type ligand. rsc.org Mechanistic studies suggest that this reaction proceeds through an asynchronous concerted [2+2] cyclization process. rsc.org
Strain-Release Functionalization of Chiral Azabicyclobutanes (ABBs)
A powerful and modular approach for the synthesis of complex, stereopure azetidines involves the strain-release functionalization of 1-azabicyclobutanes (ABBs). chemrxiv.orgnih.gov This method overcomes the limitations of traditional multi-step ring syntheses and C-H functionalization, which is often restricted to arylation. chemrxiv.org The high ring strain of ABBs allows for stereospecific ring-opening reactions with a variety of nucleophiles under mild conditions. chemrxiv.orgacs.org
The synthesis of the required chiral ABB precursors can be achieved in a straightforward four-step sequence starting from readily available 2-tert-butoxy-ethanol. chemrxiv.org This sequence involves oxidation to the aldehyde, reaction with an Ellman's sulfinamide to generate a chiral sulfinyl imine, stereoselective addition of a vinyl Grignard reagent, and subsequent bromination. chemrxiv.org These chiral ABBs are stable for long-term storage and can be reacted with a diverse range of nucleophiles to introduce functionality at the C3 position of the azetidine ring with high stereospecificity. chemrxiv.org This modularity allows for the generation of libraries of optically active azetidines. chemrxiv.orgdp.tech
| Precursor | Reagents | Product | Key Features |
| 2-tert-butoxy-ethanol | 1. IBX; 2. (R) or (S)-Ellman's sulfinamide; 3. Vinylmagnesium bromide; 4. Br2 | Chiral ABB precursors | Four-step sequence, access to enantiopure ABBs. chemrxiv.org |
| Chiral ABB | Various nucleophiles (e.g., amines, alcohols, thiols) | C3-functionalized azetidines | Stereospecific strain-release, diverse bond formation. chemrxiv.orgacs.org |
Synthesis of the (R)-1-Ethanol Moiety and its Stereocontrolled Integration into the Azetidine Core
The synthesis of the this compound requires the stereocontrolled formation of the chiral secondary alcohol and its attachment to the azetidine ring.
Asymmetric Reduction of Ketone Precursors to Chiral Alcohols
A common and effective strategy for establishing the (R)-hydroxyl stereocenter is the asymmetric reduction of a corresponding ketone precursor, such as 1-(azetidin-3-yl)ethan-1-one. nih.gov
Biocatalysis offers a green and highly selective method for the reduction of prochiral ketones to furnish enantiopure alcohols. nih.gov Whole-cell systems, such as those employing Saccharomyces cerevisiae (baker's yeast), and isolated ketoreductase (KRED) enzymes are widely used. arkat-usa.orgscispace.comunimi.it These biocatalytic reductions often proceed with high yields and excellent enantioselectivity under mild reaction conditions. scispace.comunimi.it The use of whole cells can be particularly advantageous as they contain the necessary cofactors for the enzymatic reaction. arkat-usa.org For instance, the bioreduction of various aromatic ketones using whole cells of Pichia glucozyma has been shown to produce the corresponding (S)-alcohols with high yields and enantiomeric excesses. unimi.it While the (S)-enantiomer is often obtained, screening of different yeast strains or engineered enzymes can provide access to the desired (R)-alcohol. researchgate.net
| Substrate | Biocatalyst | Product | Selectivity |
| Prochiral ketones | Whole cells (e.g., Saccharomyces cerevisiae, Pichia glucozyma) | Chiral secondary alcohols | High enantioselectivity. arkat-usa.orgunimi.it |
| Ethyl secodione | Recombinant KRED1-Pglu | Diastereomeric steroidal alcohols | Access to key pharmaceutical intermediates. scispace.com |
In addition to biocatalysis, organocatalytic and metal-catalyzed asymmetric reductions are powerful tools for the synthesis of chiral alcohols. ru.nl Chiral oxazaborolidines, as developed by Corey, are highly effective catalysts for the enantioselective reduction of prochiral ketones with borane, often providing high yields and enantiomeric excesses. acs.orgnih.gov
Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium complexed with chiral ligands, are also widely employed for asymmetric hydrogenation of ketones. ru.nlacs.org For example, copper-catalyzed asymmetric conjugate reduction has been developed for α,β-unsaturated esters, leading to chiral β-amino acid derivatives. mit.edu The choice of catalyst and ligand is crucial for achieving high stereoselectivity. ru.nl
| Reaction Type | Catalyst System | Substrate | Product |
| Asymmetric Reduction | Chiral oxazaborolidines/Borane | Prochiral ketones | Chiral secondary alcohols. acs.org |
| Asymmetric Hydrogenation | Ru, Rh, or Ir complexes with chiral ligands | Prochiral ketones | Chiral secondary alcohols. ru.nl |
| Asymmetric Conjugate Reduction | Copper/Chiral bisphosphines | α,β-Unsaturated esters | Chiral β-amino acid derivatives. mit.edu |
Stereoselective Formation of the Carbon-Carbon Bond at C3 of Azetidine
Establishing the carbon-carbon bond at the C3 position of the azetidine ring with the correct stereochemistry is a critical step. One approach involves the stereoselective addition of an organometallic reagent to a suitable azetidine-3-carboxaldehyde or a related electrophile.
Alternatively, methods like the stereospecific C(sp³)–H arylation of azetidines have been developed, enabling the preparation of all four stereoisomers of certain bicyclic azetidines. acs.org While this specific example focuses on arylation, it highlights the potential for developing analogous C-C bond-forming reactions. Furthermore, the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines can lead to a formal [3+1] ring expansion, yielding highly substituted methylene azetidines with excellent regio- and stereoselectivity. researchgate.netnih.gov The resulting methylene group can then be further functionalized.
Deracemization and Kinetic Resolution Approaches for the Synthesis of Chiral Azetidinols
Deracemization and kinetic resolution are alternative strategies for obtaining enantiopure azetidinols from racemic mixtures. wikipedia.org
Kinetic resolution involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent, leading to the separation of the unreacted, enantioenriched starting material from the product. wikipedia.org This can be achieved through various transformations, including enzymatic acylations or hydrolyses. scispace.comwikipedia.org For example, hydrolytic kinetic resolution has been successfully applied on a large scale to separate racemic epoxides, yielding both the enantioenriched epoxide and diol. wikipedia.org
Deracemization is a more atom-economical process where the undesired enantiomer is converted into the desired one, theoretically allowing for a 100% yield of a single enantiomer. researchgate.net This can be achieved through processes like dynamic kinetic resolution (DKR), where the racemization of the starting material is concurrent with its stereoselective reaction. rsc.org For instance, organocatalytic DKR of azlactones with oximes has been developed to produce chiral N-acyl amino acid oxime esters with high enantiomeric excess. rsc.org Photocatalysis has also been employed for the deracemization of secondary benzylic alcohols through a sequence of photochemical dehydrogenation and enantioselective thermal hydrogenation. researchgate.net
| Strategy | Description | Example Application |
| Kinetic Resolution | Separation of enantiomers based on different reaction rates with a chiral catalyst/reagent. wikipedia.org | Enzymatic hydrolysis of racemic esters or epoxides. scispace.comwikipedia.org |
| Deracemization | Conversion of a racemic mixture into a single enantiomer. researchgate.net | Dynamic kinetic resolution of azlactones; Photocatalytic deracemization of alcohols. researchgate.netrsc.org |
Protective Group Strategies and Their Influence on Reaction Stereoselectivity
The synthesis of stereochemically defined azetidines, including the precursors to this compound, is a significant challenge in organic chemistry. The inherent ring strain and the reactivity of the nitrogen heteroatom necessitate the use of protecting groups. researchgate.net These groups are not merely passive shields but are often active participants in controlling the stereochemical outcome of synthetic transformations. numberanalytics.com The choice of a specific protecting group for the azetidine nitrogen can profoundly influence the facial selectivity of reactions by modulating the steric and electronic environment of the molecule, thereby guiding the approach of incoming reagents. numberanalytics.comuni-muenchen.de
A primary strategy involves the use of N-protecting groups that offer steric hindrance. Bulky groups can effectively block one face of the azetidine ring or its acyclic precursor, compelling reagents to attack from the less hindered face, thus achieving high levels of diastereoselectivity. numberanalytics.com For instance, the tert-butoxycarbonyl (Boc) group is frequently employed due to its steric bulk and relative ease of removal. In the synthesis of spirocyclic azetidine oxindoles, the N-Boc group can act as a steric shield, directing the course of cyclization. nih.gov Research has shown that the size of the carbamate (B1207046) protecting group is crucial; reducing the size from a Boc group to a methoxycarbonyl (Moc) group can lead to a decrease in both yield and enantiomeric ratio. nih.gov
Another powerful strategy leverages chiral auxiliaries that also function as protecting groups. The use of tert-butanesulfinamides, known as Ellman's auxiliaries, has become a general and effective method for preparing enantioenriched C2-substituted azetidines. acs.org In this approach, the chiral sulfinamide is condensed with a 1,3-bis-electrophile like 3-chloropropanal (B96773) to form a sulfinimine. Subsequent organometallic addition and intramolecular cyclization proceed with high diastereoselectivity, dictated by the chirality of the auxiliary. acs.org This methodology provides access to a wide array of chiral azetidines, as both (R)- and (S)-enantiomers of the sulfinamide are commercially available. acs.org
The electronic nature of the protecting group also plays a critical role. Electron-withdrawing groups, such as trifluoroacetyl (TFA) or various sulfonyl groups, can alter the reactivity of the azetidine ring. For example, N-TFA protection is utilized in palladium-catalyzed C(sp³)–H arylation reactions, which proceed with cis-stereoselectivity. rsc.org The TFA group can be conveniently removed in situ following the reaction. rsc.org Similarly, the tert-butanesulfonyl (Bus) group has been employed in the synthesis of chiral azetidin-3-ones from N-propargylsulfonamides. nih.gov The Bus group is advantageous because it can be prepared from the corresponding chiral tert-butanesulfinyl group and is readily cleaved under acidic conditions, avoiding harsh deprotection steps that could compromise the chiral integrity of the product. nih.gov
The interplay between the protecting group, solvent, and reagents is crucial for achieving high stereoselectivity. Studies on the α-lithiation of N-protected azetidines have shown that the choice of an N-alkyl versus an N-Boc group can completely switch the site of lithiation from the aromatic ring of a substituent to the α-position of the azetidine ring. uniba.it In the case of N-Boc protected 2-arylazetidines, the protection allows for deprotonation at the adjacent carbon atom, which can lead to byproducts if not carefully controlled. semanticscholar.org The coordination of lithium bases with the protecting group and solvent molecules can stabilize a specific conformation of the intermediate, leading to a highly stereoselective electrophilic quench. uniba.it
The following table summarizes the influence of various protecting groups on the stereoselectivity of key reactions in the synthesis of chiral azetidine derivatives.
| Protecting Group (PG) | Reaction Type | Substrate/Precursor Type | Key Stereochemical Influence | Reported Outcome |
|---|---|---|---|---|
| Boc (tert-butoxycarbonyl) | Asymmetric Cyclization | N-Boc protected nascent azetidine | Acts as a steric shield on the face opposite to the leaving group, directing the cyclization pathway. nih.gov | High enantiomeric ratios (e.g., 4:96 er) achieved in the formation of spiro-azetidine oxindoles. nih.gov |
| tert-Butanesulfinamide (Ellman's Auxiliary) | Organometallic Addition & Cyclization | Sulfinimine from 1,3-bis-electrophile | Serves as a potent chiral auxiliary, directing the stereochemistry of the nucleophilic addition and subsequent cyclization. acs.org | Good yields and high diastereoselectivity (e.g., 85:15 dr) in the synthesis of C2-substituted azetidines. acs.org |
| TFA (trifluoroacetyl) | C(sp³)–H Arylation | N-TFA protected azetidine | Facilitates palladium-catalyzed cis-stereoselective arylation. rsc.org | Provides broad substrate scope for the synthesis of cis-2,3-disubstituted azetidines. rsc.org |
| Bus (tert-butanesulfonyl) | Gold-Catalyzed Oxidative Cyclization | Chiral N-propargylsulfonamide | Enables stereospecific intramolecular N-H insertion via an α-oxo gold carbene intermediate. nih.gov | Access to chiral azetidin-3-ones with typically >98% enantiomeric excess (e.e.). nih.gov |
| Cbz (benzyloxycarbonyl) | Asymmetric Cyclization | N-Cbz protected nascent azetidine | Maintains high enantioselectivity, comparable to the Boc group in certain cyclizations. nih.gov | Enantiomeric ratio well-maintained compared to Boc-protected analogue. nih.gov |
Stereochemical Analysis and Enantiomeric Purity Determination in R 1 Azetidin 3 Yl Ethanol Synthesis
Advanced Spectroscopic Methods for Absolute and Relative Stereochemistry Assignment
Spectroscopic techniques are indispensable tools for elucidating the stereochemical details of chiral compounds. By analyzing the interaction of molecules with electromagnetic radiation, these methods provide valuable information about the connectivity of atoms and their spatial relationships.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for determining the structure of organic molecules, including their stereochemistry. A suite of NMR experiments can be utilized to gain detailed insights into the molecular architecture of (R)-1-(Azetidin-3-yl)ethanol.
¹H NMR Spectroscopy: This technique provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the proton chemical shifts and coupling constants can help to establish the connectivity of the atoms. For instance, the methylene (B1212753) protons of the azetidine (B1206935) ring in a related derivative appeared as two doublets, indicating their distinct chemical environments. nih.gov
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Azetidine Ring CH₂ | 3.5-4.5 | 45-55 |
| Azetidine Ring CH | 2.5-3.5 | 30-40 |
| CH-OH | 3.5-4.5 | 60-70 |
| CH₃ | 1.0-1.5 | 15-25 |
¹⁵N NMR Spectroscopy: Given the presence of a nitrogen atom in the azetidine ring, ¹⁵N NMR can be a valuable tool. The chemical shift of the nitrogen atom is sensitive to its local electronic environment and can provide further structural confirmation. The ¹⁵N resonance for an unsubstituted azetidine is around δ 25.3 ppm. ipb.pt
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that is particularly useful for determining the relative stereochemistry of a molecule. It detects protons that are close to each other in space, even if they are not directly bonded. ipb.pt For instance, in related azetidine-containing compounds, NOESY experiments have been used to confirm the relative disposition of substituents on the ring by observing correlations between specific protons. ipb.pt This technique could be applied to this compound to confirm the relative orientation of the ethanol (B145695) substituent with respect to the azetidine ring.
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high accuracy. nih.govresearchgate.net By providing a precise mass measurement, HRMS can confirm the molecular formula of this compound, which is C₅H₁₁NO. This technique is essential for verifying the identity of the synthesized compound and ruling out the presence of impurities with different elemental compositions. amazonaws.comnih.gov
| Technique | Information Obtained | Application to this compound |
| HRMS | Precise molecular weight and elemental composition. | Confirms the molecular formula as C₅H₁₁NO. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the alcohol group (typically a broad band around 3200-3600 cm⁻¹), the N-H stretch of the secondary amine in the azetidine ring (around 3300-3500 cm⁻¹), and C-H stretches (around 2850-3000 cm⁻¹). pressbooks.pubdocbrown.info The C-N and C-O stretching vibrations would also be present in the fingerprint region of the spectrum. docbrown.info
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200-3600 (broad) |
| N-H (Amine) | Stretching | 3300-3500 |
| C-H | Stretching | 2850-3000 |
| C-O | Stretching | 1050-1260 |
X-ray Crystallography for Solid-State Stereochemical Elucidation
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained can be used to generate a detailed model of the molecule, including the precise positions of all atoms, bond lengths, and bond angles. nih.govmdpi.com
Chromatographic Methods for Enantiomeric Excess (ee) Determination (e.g., Chiral HPLC, GC)
While spectroscopic and crystallographic methods are excellent for determining the structure of a single enantiomer, chromatographic techniques are essential for quantifying the enantiomeric purity, or enantiomeric excess (ee), of a sample.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and effective method for separating enantiomers. nih.govresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to different retention times. nih.gov By comparing the chromatogram of a synthesized sample of this compound to that of a racemic standard, the relative amounts of the (R) and (S) enantiomers can be determined, and the enantiomeric excess can be calculated. researchgate.netsapub.org
Chiral Gas Chromatography (GC): Similar to chiral HPLC, chiral GC employs a chiral stationary phase to separate enantiomers in the gas phase. rug.nllibretexts.org This method is particularly suitable for volatile and thermally stable compounds. Derivatization of the alcohol and amine functionalities of this compound may be necessary to improve its volatility and chromatographic behavior.
The determination of enantiomeric excess is a critical step in the synthesis of chiral compounds to ensure that the final product meets the required purity standards for its intended application. nih.gov
Computational and Mechanistic Studies on R 1 Azetidin 3 Yl Ethanol Synthesis and Reactivity
Elucidation of Reaction Mechanisms in Azetidine (B1206935) Formation and Transformation
The synthesis of the azetidine ring, a strained four-membered heterocycle, can be achieved through various mechanistic pathways. Computational studies have been instrumental in elucidating the intricate details of these transformations.
One common approach to azetidine synthesis is the intramolecular cyclization of γ-amino alcohols or their derivatives . The mechanism of this reaction typically involves the activation of the hydroxyl group, followed by an intramolecular nucleophilic substitution by the amine. Density Functional Theory (DFT) calculations can model the transition state of this S(_N)2 reaction, providing information on the activation energy and the influence of substituents and reaction conditions on the reaction rate and yield.
Another significant method is the [2+2] photocycloaddition , also known as the aza Paternò-Büchi reaction, between an imine and an alkene. nih.gov Mechanistic and computational studies have revealed the involvement of triplet imine intermediates in these reactions. nih.gov The efficiency and regioselectivity of this approach are often dictated by the frontier molecular orbital energies of the reacting species. nih.gov
Palladium-catalyzed intramolecular C(sp³)–H amination represents a modern approach to azetidine synthesis. The mechanism involves the formation of a high-valent palladium intermediate, followed by reductive elimination to form the azetidine ring. Computational modeling has been crucial in understanding the role of the oxidant and additives in promoting the key reductive elimination step.
The ring expansion of aziridines to azetidines offers another synthetic route. Theoretical rationalization of this process suggests that it can proceed through a concerted mechanism involving the simultaneous cleavage and formation of carbon-nitrogen bonds, or via the formation of bicyclic aziridinium (B1262131) salt intermediates.
Strain-release homologation of azabicyclo[1.1.0]butanes has also been explored for the synthesis of functionalized azetidines. The mechanism of this reaction involves a 1,2-metalate rearrangement of a boronate complex, a process that has been investigated using computational methods to understand its efficiency and broad substrate scope.
Transformations of the azetidine ring, such as ring-opening reactions , are also a subject of mechanistic studies. These reactions are often driven by the relief of ring strain and can be initiated by nucleophiles or electrophiles. Computational chemistry can model the reaction pathways, helping to predict the regioselectivity and stereoselectivity of the ring-opening process. For instance, acid-mediated intramolecular ring-opening can occur via nucleophilic attack of a pendant group. frontiersin.org
A summary of common mechanistic pathways in azetidine synthesis is presented in the table below.
| Reaction Type | Key Mechanistic Features | Computational Insights |
| Intramolecular Cyclization | S(_N)2 displacement of a leaving group by an amine. | Transition state modeling, activation energy calculation. |
| [2+2] Photocycloaddition | Formation of triplet imine intermediates. | Frontier molecular orbital analysis, reaction pathway elucidation. |
| Pd-Catalyzed C-H Amination | Formation of high-valent Pd intermediates, reductive elimination. | Understanding the role of oxidants and additives. |
| Aziridine (B145994) Ring Expansion | Concerted C-N bond cleavage/formation or bicyclic intermediates. | Elucidation of concerted vs. stepwise pathways. |
| Strain-Release Homologation | 1,2-metalate rearrangement of boronate complexes. | Understanding reaction efficiency and scope. |
Theoretical Investigations into the Origin of Stereoselectivity in Chiral Syntheses
The synthesis of (R)-1-(Azetidin-3-yl)ethanol necessitates precise control of the stereochemistry at the C3 position of the azetidine ring and the carbinol center. Theoretical investigations are crucial for understanding the factors that govern this stereoselectivity.
A key strategy for achieving high enantioselectivity is the use of chiral catalysts . For instance, in the desymmetrization of meso-N-acyl-azetidines, BINOL-derived phosphoric acid catalysts have been shown to be highly effective. DFT calculations have revealed that the high enantioselectivity stems from a bifunctional activation mechanism where the catalyst interacts with both the azetidine nitrogen and the nucleophile. The energy difference between the pro-(R) and pro-(S) transition states, which dictates the enantiomeric excess, arises from a combination of steric hindrance and non-covalent interactions within the chiral pocket of the catalyst.
The use of chiral auxiliaries is another prevalent method for inducing stereoselectivity. For example, chiral sulfinamides have been successfully employed in the synthesis of chiral azetidin-3-ones, which are precursors to chiral azetidinyl ethanols. nih.gov Computational models can be used to rationalize the observed diastereoselectivity by analyzing the conformational preferences of the transition states, where the bulky chiral auxiliary directs the approach of the incoming reagent from a specific face.
The stereoselective reduction of an azetidin-3-one (B1332698) to the corresponding alcohol is a critical step in many synthetic routes to this compound. The origin of stereoselectivity in such reductions can be investigated computationally. Models like the Felkin-Anh model can provide a qualitative prediction, but more accurate quantum chemical calculations are needed for a quantitative understanding. These calculations can determine the preferred direction of hydride attack on the carbonyl group by comparing the energies of the different transition states, taking into account the steric and electronic effects of the substituents on the azetidine ring.
The table below summarizes theoretical approaches to understanding stereoselectivity in chiral azetidine synthesis.
| Method of Stereocontrol | Theoretical Approach | Key Findings from Computational Studies |
| Chiral Catalysis | DFT calculations of transition states. | Bifunctional activation by the catalyst, stabilization of one transition state through non-covalent interactions. |
| Chiral Auxiliaries | Conformational analysis of transition states. | Steric hindrance from the chiral auxiliary directs the approach of the reagent. |
| Substrate Control | Analysis of steric and electronic effects. | Prediction of the preferred face of attack on a prochiral center based on the existing stereochemistry of the substrate. |
Quantum Chemical Calculations and Molecular Modeling of this compound Systems
While specific computational studies on this compound are not extensively reported in the literature, the principles of quantum chemical calculations and molecular modeling can be applied to understand its structure, properties, and reactivity.
Conformational analysis is a fundamental application of molecular modeling for flexible molecules like this compound. The rotation around the C3-C(ethanol) bond and the puckering of the azetidine ring give rise to multiple possible conformers. Computational methods, ranging from molecular mechanics to high-level ab initio calculations, can be used to determine the relative energies of these conformers and the energy barriers for their interconversion. This information is crucial for understanding its biological activity, as the bioactive conformation may not be the lowest energy conformer in the gas phase or in solution.
Quantum chemical calculations , particularly DFT, can be employed to predict a variety of properties of this compound. These include:
Geometric parameters: Bond lengths, bond angles, and dihedral angles of the lowest energy conformers.
Spectroscopic properties: Infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis absorption spectra can be calculated and compared with experimental data to confirm the structure.
Electronic properties: Molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and partial atomic charges can provide insights into the molecule's reactivity and intermolecular interactions.
Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different environments, such as in aqueous solution or interacting with a biological target. These simulations provide a dynamic picture of the molecule's conformational flexibility and its interactions with surrounding molecules over time.
The following table outlines the potential applications of computational methods to the study of this compound.
| Computational Method | Application to this compound | Information Obtained |
| Molecular Mechanics | Conformational search and analysis. | Identification of low-energy conformers and their relative populations. |
| DFT Calculations | Geometry optimization, property prediction. | Optimized structures, IR and NMR spectra, electronic properties. |
| Ab Initio Calculations | High-accuracy energy calculations. | Accurate relative energies of conformers and transition states. |
| Molecular Dynamics | Simulation in solution or with a target. | Dynamic behavior, conformational flexibility, intermolecular interactions. |
Future Research Directions and Emerging Opportunities in R 1 Azetidin 3 Yl Ethanol Chemistry
Development of Novel and Sustainable Synthetic Routes (e.g., Green Chemistry Principles)
The demand for enantiomerically pure azetidines necessitates the development of synthetic routes that are not only efficient and scalable but also environmentally benign. Green chemistry principles, which advocate for the prevention of waste, maximization of atom economy, and use of safer chemicals and processes, provide a guiding framework for this endeavor. researchgate.netunife.it
Future research will likely focus on moving away from traditional multi-step syntheses that often involve hazardous reagents and generate significant waste. nih.gov Key areas of development include:
Catalytic Asymmetric Synthesis: The use of chiral catalysts, particularly those based on abundant and non-toxic metals like copper and gold, is a promising avenue. nih.govmdpi.com For instance, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a practical route to chiral azetidin-3-ones, which are precursors to compounds like (R)-1-(Azetidin-3-yl)ethanol. nih.gov This method advantageously bypasses the need for toxic and potentially explosive diazo intermediates commonly used in other approaches. nih.gov
Photochemical Methods: Light-mediated reactions, such as the aza Paternò-Büchi reaction (a [2+2] photocycloaddition between an imine and an alkene), offer an efficient pathway to functionalized azetidines. researchgate.netresearchgate.net Utilizing visible light photocatalysis aligns with green chemistry principles by using a renewable energy source and often allowing reactions to proceed under mild conditions. researchgate.net
Bio-inspired and Biocatalytic Routes: Harnessing enzymes or whole-cell systems for the stereoselective synthesis of azetidine (B1206935) cores is an emerging area. Biocatalysis can offer unparalleled enantioselectivity under mild, aqueous conditions, significantly reducing the environmental footprint of the synthesis.
Use of Greener Solvents: Replacing conventional volatile organic compounds with more sustainable alternatives like bio-derived solvents or water is crucial. researchgate.net Research into reaction conditions that are compatible with these green solvents is an ongoing effort in synthetic chemistry. unife.it
| Synthetic Strategy | Key Features | Alignment with Green Chemistry Principles | References |
|---|---|---|---|
| Gold-Catalyzed Oxidative Cyclization | Stereoselective synthesis of chiral azetidin-3-ones from N-propargylsulfonamides. | Avoids toxic and explosive diazo intermediates. | nih.gov |
| Asymmetric Copper(I) Catalysis | Asymmetric [3+1]-cycloaddition to form chiral tetrasubstituted azetidines. | High atom economy and stereocontrol using metal catalysis. | mdpi.comnih.gov |
| Aza Paternò-Büchi Reaction | [2+2] photocycloaddition to construct the azetidine ring. | Uses light as a reagent, often under mild conditions. | researchgate.netresearchgate.net |
| Chiral Auxiliary Approach | Use of auxiliaries like tert-butanesulfinamide for diastereocontrol. | Provides a general and scalable method from inexpensive starting materials. | acs.org |
Exploration of New Reactivity Modes for Azetidin-3-yl Derivatives in Complex Systems
The strained four-membered ring of azetidine derivatives is not merely a passive scaffold but an active participant in chemical transformations. Understanding and exploiting its unique reactivity is key to unlocking new applications.
Future research will delve into:
Regio- and Stereoselective Ring-Opening: The ring strain of azetidines can be harnessed to drive selective ring-opening reactions, providing access to complex, functionalized chiral acyclic amines that would be difficult to synthesize otherwise. acs.org The chirality at the C3-position of this compound can direct the stereochemical outcome of these transformations, facilitating chirality transfer to the product. acs.org
Novel Cycloaddition Reactions: Treating the azetidine ring as a synthon for more complex polycyclic systems is an area ripe for exploration. This could involve developing new cycloaddition cascades initiated by the activation of the azetidine nitrogen or adjacent C-H bonds.
Late-Stage Functionalization: Developing methods to selectively modify the azetidine scaffold within a complex, drug-like molecule is a significant challenge. Research into C-H activation and other late-stage functionalization techniques tailored for the azetidine ring will enable the rapid generation of analog libraries for structure-activity relationship (SAR) studies. A Brønsted acid-catalyzed method for preparing azetidine ethers from azetidinols and alcohols, producing only water as a byproduct, exemplifies a novel functionalization strategy. rsc.org
Integration with Flow Chemistry and High-Throughput Synthesis Methodologies
To accelerate the discovery and development process, modern synthesis must embrace automation and miniaturization. Flow chemistry and high-throughput synthesis are powerful tools in this regard.
Continuous Flow Synthesis: The synthesis of azetidine derivatives can be significantly improved using continuous flow reactors. researchgate.netmdpi.com This technology offers precise control over reaction parameters (temperature, pressure, residence time), enhanced safety when dealing with hazardous intermediates, and improved scalability. researchgate.netuniba.it The development of telescoped flow processes, where multiple reaction steps are connected in sequence without intermediate purification, represents a major step towards highly efficient and automated synthesis. mdpi.comnih.gov For example, flow platforms have been developed for the synthesis of 3-substituted azetidines and 2-substituted azetines from a common precursor. researchgate.netuniba.it
High-Throughput Experimentation (HTE): HTE platforms can be used to rapidly screen catalysts, solvents, and reaction conditions to optimize the synthesis of this compound and its derivatives. By combining HTE with flow chemistry, researchers can quickly identify optimal conditions and translate them to a continuous manufacturing process.
Automated Library Synthesis: Integrating these technologies will enable the automated, high-throughput synthesis of libraries based on the this compound scaffold. rsc.org Such libraries are invaluable for screening against biological targets to identify new lead compounds in drug discovery. nih.gov
| Methodology | Advantages for Azetidine Chemistry | Future Opportunities | References |
|---|---|---|---|
| Flow Chemistry | Enhanced safety, precise control over reaction conditions, improved scalability, enables difficult or hazardous reactions. | Development of fully automated, multi-step (telescoped) syntheses of complex azetidine-containing molecules. | researchgate.netmdpi.comuniba.it |
| High-Throughput Synthesis | Rapid generation of diverse chemical libraries for screening. | Creation of extensive libraries of this compound derivatives for drug discovery and materials science applications. | rsc.org |
| Integration of Flow and HTS | Accelerated reaction optimization and seamless scale-up from discovery to production. | AI and machine learning-guided optimization of flow processes for on-demand synthesis of specific azetidinyl targets. | researchgate.net |
Expanding the Scope of Chiral Azetidinyl Scaffolds in Materials Science and Advanced Catalysis
While the primary application of chiral azetidines has been in medicinal chemistry, their unique structural and chemical properties make them attractive candidates for other fields. researchgate.netresearchgate.net
Emerging opportunities include:
Asymmetric Catalysis: The this compound scaffold, with its defined stereochemistry and multiple points for functionalization (the nitrogen atom and the hydroxyl group), is an ideal platform for the design of novel chiral ligands for asymmetric metal catalysis or as organocatalysts themselves. The constrained geometry of the azetidine ring can enforce a specific coordination environment around a metal center, potentially leading to high levels of enantioselectivity in catalytic transformations.
Materials Science: Incorporating chiral azetidinyl units into polymer backbones or as pendant groups could lead to new materials with unique properties. These chiral polymers could find applications in chiral chromatography, enantioselective separations, or as advanced materials with specific optical properties.
Energetic Materials: The high ring strain of the azetidine core makes it a promising scaffold for the development of new energetic materials. researchgate.net While this area has been explored, the introduction of specific stereoisomers and functional groups, such as those present in this compound, could allow for fine-tuning of properties like thermal stability, sensitivity, and energy density. researchgate.net
Tissue Engineering: Scaffolds are crucial in tissue engineering for promoting cell growth and tissue regeneration. nih.gov While not a direct application of the compound itself, the principles of scaffold design could inspire the use of azetidine-based polymers or hydrogels as biocompatible materials, where the specific stereochemistry could influence interactions with biological systems.
The exploration of this compound and related chiral azetidines is poised for significant advancement. By embracing sustainable synthesis, exploring novel reactivity, integrating advanced automation technologies, and expanding applications beyond medicine, the full potential of this valuable chemical entity can be realized.
Q & A
Q. Critical Parameters :
- Catalyst Selection : Ligand-modified Pd nanoparticles enhance stereochemical control compared to traditional Lindlar catalysts .
- Solvent Polarity : Polar aprotic solvents (e.g., THF) improve reaction homogeneity and reduce racemization .
- Temperature : Low temperatures (0–5°C) minimize side reactions during reduction .
Table 1 : Impact of Catalytic Systems on Enantiomeric Excess (ee%)
| Catalyst System | Solvent | Temperature | ee% |
|---|---|---|---|
| Lindlar Catalyst | Ethanol | 25°C | 82% |
| Pd/Chiral Ligand | THF | 0°C | 95% |
How can researchers address discrepancies in reported enantiomeric excess values obtained via different catalytic systems?
Methodological Answer :
Discrepancies often arise from:
Q. Resolution Strategies :
Cross-Validation : Use orthogonal methods (e.g., NMR with chiral shift reagents and HPLC) .
Catalyst Characterization : Pre-screen catalysts via XPS or TEM to confirm ligand integrity .
Standardized Protocols : Adopt OECD guidelines for solvent purity and reaction monitoring .
What spectroscopic and computational methods confirm the stereochemistry of this compound?
Q. Methodological Answer :
- NMR Spectroscopy : H-NMR coupling constants (e.g., between azetidine C3-H and ethanol C1-H) indicate axial vs. equatorial proton orientation .
- X-ray Crystallography : Resolves absolute configuration via heavy-atom derivatization (e.g., trifluoroacetate salts) (Note: Excludes BenchChem per guidelines).
- Computational Modeling : Density Functional Theory (DFT) optimizes molecular geometry and calculates optical rotation values for comparison with experimental data .
Table 2 : Key Spectroscopic Data
| Technique | Parameter | Value for (R)-Isomer |
|---|---|---|
| Chiral HPLC (λ = 254 nm) | Retention Time | 12.3 min |
| H-NMR (400 MHz) | 6.8 Hz | |
| Optical Rotation | (c=1, H₂O) | +24.5° |
What in vitro assays are recommended to evaluate the biological activity of this compound in neurological targets?
Q. Methodological Answer :
- PDE10A Inhibition Assays : Measure cAMP/cGMP modulation in striatal neuron lysates using fluorescent substrates (e.g., 3’,5’-cGMP-BODIPY) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., H-SCH-23390 for dopamine D1 receptors) to quantify affinity .
- Cell-Based Models : Differentiated SH-SY5Y cells treated with the compound to assess neurite outgrowth or apoptosis markers .
Q. Key Considerations :
- Metabolic Stability : Pre-incubate with liver microsomes to evaluate CYP450-mediated degradation .
- Blood-Brain Barrier (BBB) Penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) .
How should conflicting solubility data in different solvent systems be reconciled?
Methodological Answer :
Conflicts arise from:
Q. Resolution Protocol :
Standardized Buffers : Use USP phosphate-buffered saline (PBS) for aqueous measurements.
NMR Saturation Transfer : Quantify solubility via H signal attenuation in saturated solutions .
Thermodynamic Modeling : Apply Hansen solubility parameters to predict miscibility gaps .
What computational strategies predict the reactivity of this compound in novel synthetic pathways?
Q. Methodological Answer :
- Reactivity Descriptors : Calculate Fukui indices via DFT to identify nucleophilic/electrophilic sites .
- Transition State Modeling : Simulate energy barriers for azetidine ring-opening reactions using Gaussian09 .
- Machine Learning : Train models on existing azetidine derivative datasets to predict regioselectivity in acylation reactions .
How does the stereochemistry of this compound influence its pharmacological profile compared to the S-enantiomer?
Q. Methodological Answer :
- Enantioselective Binding : Molecular docking shows (R)-isomer forms stronger hydrogen bonds with PDE10A’s catalytic domain .
- Pharmacokinetics : (R)-isomer exhibits longer plasma half-life due to reduced CYP3A4 metabolism .
- Toxicity : S-isomer shows higher off-target activity in hepatocyte viability assays .
Table 3 : Comparative Pharmacological Data
| Parameter | (R)-Isomer | (S)-Isomer |
|---|---|---|
| IC₅₀ (PDE10A) | 12 nM | 180 nM |
| (Plasma) | 8.2 h | 3.5 h |
| Hepatic Clearance | 18 mL/min | 45 mL/min |
What are the stability challenges of this compound under varying storage conditions?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
